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For Researchers, Scientists, and Drug Development Professionals

Abstract
6-bromo-1H-indazol-5-amine is a substituted indazole, a heterocyclic scaffold of paramount

importance in medicinal chemistry and drug development. An intricate understanding of its

three-dimensional structure and conformational dynamics is critical for rational drug design,

structure-activity relationship (SAR) studies, and predicting its interactions with biological

targets. This guide provides a detailed examination of the molecule's structural features,

focusing on its aromatic system, the influence of its substituents, and its conformational

landscape, which is dominated by annular tautomerism. We synthesize data from established

chemical principles, computational models, and spectroscopic methodologies to present a

comprehensive structural profile. This document serves as a foundational resource for

researchers leveraging this molecule in synthetic chemistry and pharmaceutical development.

Introduction: The Indazole Scaffold in Medicinal
Chemistry
Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is

recognized as a "privileged scaffold" in drug discovery. This designation stems from its ability to
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bind to a wide array of biological targets with high affinity, leading to diverse pharmacological

activities. Derivatives of indazole have been successfully developed into therapeutics for

conditions ranging from cancer to inflammatory diseases.

The structural rigidity of the fused ring system, combined with its capacity for hydrogen bonding

(both as a donor and acceptor) and π-stacking interactions, makes it an ideal framework for

molecular recognition. The specific substitution pattern on the indazole core, such as that in 6-
bromo-1H-indazol-5-amine, fine-tunes its electronic properties, solubility, and steric profile,

thereby modulating its biological activity. A precise characterization of its molecular structure

and preferred conformation is the first step toward unlocking its full therapeutic potential.

Molecular Structure of 6-bromo-1H-indazol-5-amine
The molecular architecture of 6-bromo-1H-indazol-5-amine is defined by its core indazole

system and the electronic effects of its bromine and amine substituents.

Core Heterocyclic System and Aromaticity
The indazole ring system is a 10 π-electron aromatic structure, adhering to Hückel's rule. This

aromaticity confers significant thermodynamic stability. The molecule consists of a six-

membered benzene ring fused to a five-membered pyrazole ring. The fusion of these rings

results in a nearly planar structure, which is a key feature for its interaction with planar residues

in protein binding sites, such as those involved in π-stacking.

Influence of Substituents
The substituents at the 5- and 6-positions significantly modulate the electronic landscape of the

indazole ring:

5-Amino Group (-NH₂): The amino group is a strong electron-donating group (EDG) through

resonance (+R effect). It increases the electron density on the aromatic ring, particularly at

the ortho and para positions. This has profound implications for the molecule's reactivity and

its ability to act as a hydrogen bond donor.

6-Bromo Group (-Br): Bromine is an electronegative atom, making it an electron-withdrawing

group (EWG) through induction (-I effect). However, it also possesses lone pairs that can be

donated through resonance (+R effect). Overall, it acts as a deactivating but ortho-, para-
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directing group in electrophilic aromatic substitution. Its presence is critical for modulating the

molecule's lipophilicity and can serve as a key interaction point (halogen bonding) in a

protein active site.

The interplay between the electron-donating amino group and the electron-withdrawing bromo

group creates a unique electronic distribution that influences the molecule's dipole moment and

intermolecular interactions.

Key Molecular Properties
A summary of the fundamental physicochemical properties of 6-bromo-1H-indazol-5-amine is

provided below. These parameters are essential for computational modeling, solubility

assessment, and pharmacokinetic predictions.

Property Value Source

CAS Number 1360928-41-1 [1][2]

Molecular Formula C₇H₆BrN₃ [1][2]

Molecular Weight 212.05 g/mol [1]

Topological Polar Surface Area

(TPSA)
54.7 Å² [1]

LogP (Calculated) 1.9076 [1]

Hydrogen Bond Donors 2 [1]

Hydrogen Bond Acceptors 2 [1]

Rotatable Bonds 0 [1]

Conformational Analysis
For a rigid, planar molecule like 6-bromo-1H-indazol-5-amine, conformational analysis

primarily centers on the phenomenon of annular tautomerism.

Annular Tautomerism: The Predominance of the 1H-
Indazole Form
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Indazole can exist in two primary tautomeric forms depending on the location of the proton on

the pyrazole ring: 1H-indazole and 2H-indazole.[3] The 1H-tautomer, where the proton is on the

nitrogen adjacent to the fused benzene ring (N1), is known as the benzenoid form. The 2H-

tautomer, with the proton on the N2 nitrogen, is referred to as the quinonoid form.[3]

Numerous experimental and theoretical studies have conclusively shown that the 1H-tautomer

is thermodynamically more stable.[4][5] This stability is attributed to the preservation of the

benzene ring's full aromaticity in the 1H form, whereas the 2H form adopts a less stable

quinonoid-like structure.[3][5]

Caption: Equilibrium between the more stable 1H and less stable 2H tautomers.

The energy difference between the two forms has been calculated to be significant, ensuring

that under standard physiological conditions, 6-bromo-1H-indazol-5-amine exists

overwhelmingly as the 1H tautomer.

Tautomer
Comparison

Energy Difference
(1H vs. 2H)

Conclusion Reference

Thermodynamic

Stability

1H is more stable by

~2.3-3.6 kcal/mol

1H tautomer is the

predominant form
[4]

Conformation in the Solid State: A Crystallographic
Perspective
While no public crystal structure for 6-bromo-1H-indazol-5-amine (CAS 1360928-41-1) is

currently available in the Cambridge Structural Database (CSD), analysis of closely related

bromo-amino-indazole structures allows for a robust prediction of its solid-state conformation.

[6][7][8]

In the crystalline state, the molecule is expected to be nearly planar.[6] The conformation will

be dominated by a network of intermolecular hydrogen bonds. The N-H from the indazole ring

and the two N-H bonds from the 5-amino group will act as hydrogen bond donors. The N2

nitrogen of the pyrazole ring is the primary hydrogen bond acceptor. This typically leads to the

formation of dimers or extended chains, creating a stable, well-ordered crystal lattice.[6]
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Conformation in Solution: Insights from NMR
Spectroscopy
In solution, the molecule retains its planar structure. The primary conformational question that

can be addressed by Nuclear Magnetic Resonance (NMR) is the verification of the dominant

tautomeric form. 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy

(NOESY), are powerful tools for this purpose.[9][10]

A NOESY experiment detects protons that are close in space (<5 Å). For the 1H-tautomer, a

distinct NOE correlation would be expected between the N1-H proton and the proton at the C7

position of the indazole ring. The absence of such a correlation and the presence of other

specific long-range correlations could suggest the 2H form, although this is highly unlikely to be

the major species.[9]

Experimental and Computational Methodologies
Determining the precise molecular structure and conformation relies on a combination of

experimental techniques and computational modeling.
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Structural Analysis of
6-bromo-1H-indazol-5-amine
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(Electronic Properties,
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Provides
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Caption: Workflow for the comprehensive conformational analysis of the title compound.

Protocol: Single Crystal X-ray Diffraction
Single crystal X-ray diffraction is the gold standard for unambiguously determining the three-

dimensional structure of a molecule in the solid state.[11]

Crystal Growth: High-quality single crystals of 6-bromo-1H-indazol-5-amine must be grown.

This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow

cooling techniques using a range of solvents (e.g., ethanol, ethyl acetate, dichloromethane).
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Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with a

monochromatic X-ray beam while being rotated. The diffraction pattern of the X-rays is

recorded on a detector.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The positions of the atoms within the crystal lattice are

determined (structure solution) and then optimized to best fit the experimental data (structure

refinement).

Analysis: The final refined structure provides precise atomic coordinates, from which bond

lengths, bond angles, torsion angles, and details of intermolecular interactions (like hydrogen

bonds) can be derived.[12]

Protocol: Nuclear Magnetic Resonance (NMR) for
Conformational Elucidation
NMR spectroscopy, particularly 2D NOESY, provides information on through-space proximity of

nuclei, which is essential for confirming conformation in solution.[13][14]

Sample Preparation: Dissolve a pure sample (~5-10 mg) of 6-bromo-1H-indazol-5-amine in

a deuterated solvent (e.g., DMSO-d₆, which can exchange with the N-H protons, or CDCl₃ if

solubility permits and N-H signals are desired).

Data Acquisition: Acquire a standard 1D proton spectrum to assign chemical shifts. Following

this, acquire a 2D NOESY spectrum. The key parameter is the "mixing time," which is

optimized (typically 300-800 ms) to allow for the nuclear Overhauser effect to build up.

Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the

resulting spectrum for cross-peaks. A cross-peak between two protons indicates they are

spatially close. The volume of the cross-peak is inversely proportional to the sixth power of

the distance between the protons (I ∝ 1/r⁶).[15] The presence or absence of key correlations

(e.g., N1-H to C7-H) confirms the tautomeric state.

Protocol: Density Functional Theory (DFT) Calculations
Computational chemistry provides invaluable insights into molecular structure and energetics

where experimental data is unavailable.[16]
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Structure Building: Construct the 3D structure of both the 1H- and 2H-tautomers of 6-bromo-
1H-indazol-5-amine using molecular modeling software.

Geometry Optimization: Perform a full geometry optimization for both tautomers using

Density Functional Theory (DFT). A common and reliable method is the B3LYP functional

with a sufficiently large basis set, such as 6-311++G(d,p).[17][18] This calculation finds the

lowest energy (most stable) conformation of the molecule in the gas phase.

Frequency Calculation: Perform a vibrational frequency calculation on the optimized

structures. The absence of imaginary frequencies confirms that the structure is a true energy

minimum.

Analysis: Compare the final energies of the optimized 1H and 2H tautomers to determine

their relative stability.[19] The optimized geometry provides theoretical bond lengths and

angles that can be compared with experimental data if available. Further calculations can

yield properties like the molecular electrostatic potential (MEP) map, which visualizes the

electron-rich and electron-poor regions of the molecule, and frontier molecular orbitals

(HOMO-LUMO), which are key to understanding reactivity.[17][18]

Summary and Significance
The molecular structure of 6-bromo-1H-indazol-5-amine is a stable, planar, aromatic system.

Its conformational landscape is overwhelmingly dominated by the 1H-tautomer, a consequence

of the thermodynamic stability conferred by its benzenoid electronic structure. In the solid state,

its conformation is dictated by a robust network of intermolecular hydrogen bonds, while it

retains its planar monomeric form in solution.

For drug development professionals, this structural rigidity and defined tautomeric preference

are advantageous. They reduce the conformational complexity that must be considered when

modeling ligand-receptor interactions. The key structural features—the hydrogen-bonding

capabilities of the amino and pyrazole groups, the potential for halogen bonding from the

bromine atom, and the overall planar aromatic surface—are the primary determinants of its

biological activity. A thorough understanding of these features, as outlined in this guide, is the

cornerstone of designing next-generation indazole-based therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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